While there is no currently published research specific to N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-chlorobenzamide, its structure suggests potential for various biological activities. The molecule combines a chromone core, known for its anti-inflammatory and anti-cancer properties [], with a chlorobenzamide group, which can be linked to antibacterial and antifungal activity []. Further research is needed to determine if this specific compound exhibits these properties or others entirely.
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-chlorobenzamide is a synthetic organic compound that belongs to the class of chromenones. This compound features a unique structure that includes a chromenone moiety, a chlorobenzamide, and a tert-butylphenyl substituent. The chromenone structure is characterized by a fused benzopyran ring system, which contributes to its potential biological activity and chemical reactivity. The presence of the tert-butyl group enhances the lipophilicity of the molecule, potentially affecting its interaction with biological targets.
The chemical reactivity of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-chlorobenzamide can be explored through various reaction pathways:
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-chlorobenzamide has been investigated for its biological activities, particularly in the context of medicinal chemistry. Compounds with similar chromenone structures often exhibit:
The synthesis of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-chlorobenzamide can be achieved through several methods:
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-chlorobenzamide has potential applications in various fields:
Interaction studies involving N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-chlorobenzamide typically focus on its binding affinity and mechanism of action with biological targets:
Several compounds share structural similarities with N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-chlorobenzamide. Here are a few notable examples:
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-chlorobenzamide stands out due to its specific combination of chromenone and chlorobenzamide functionalities, which may provide unique biological activities not found in simpler compounds.
Chromones, characterized by a benzopyran-4-one backbone, have been integral to drug discovery since the mid-20th century. Early examples like khellin and sodium cromoglycate demonstrated their utility as smooth muscle relaxants and mast cell stabilizers, respectively. The discovery of diosmin (Daflon®) for venous disorders and flavoxate for urinary incontinence further solidified chromones’ role in therapeutics. Over time, advancements in synthetic chemistry and computational modeling have enabled the rational design of chromone derivatives with enhanced specificity and efficacy.
The chromone scaffold’s adaptability arises from its ability to accommodate diverse substitutions at positions 2, 3, 5, 6, 7, and 8, modulating electronic, steric, and hydrophobic properties. This flexibility has led to chromone-based compounds targeting enzymes such as acetylcholinesterase (AChE), kinases, and histone deacetylases (HDACs), as well as receptors like the estrogen receptor (ER).
The chromenone system (4H-chromen-4-one) introduces a ketone group at position 4, enhancing hydrogen-bonding capacity and planar rigidity. Substitutions at position 2, as seen in N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-chlorobenzamide, are particularly impactful:
This structural configuration aligns with pharmacophore models developed for AChE inhibitors, where hydrophobic regions (tert-butyl) and hydrogen-bond acceptors (benzamide) are essential for activity.
Multicomponent reactions (MCRs) are pivotal in the synthesis of complex organic molecules, allowing for the rapid construction of molecular frameworks from simple starting materials in a single operation. The integration of chromenone and benzamide motifs via MCRs is particularly attractive, as it enables the formation of multiple bonds and stereocenters in a convergent fashion, minimizing the number of purification steps and reducing overall waste [3]. The development of such strategies is driven by the need for efficiency, atom economy, and the ability to introduce structural diversity at key positions of the hybrid molecule.
Early synthetic routes to chromenone derivatives typically involved stepwise condensation and cyclization reactions, often requiring harsh conditions and multiple purification steps. Recent advances, however, have shifted towards one-pot multicomponent protocols that exploit the inherent reactivity of phenolic compounds, aromatic aldehydes, and active methylene components [3]. For instance, the use of a Knoevenagel condensation followed by Michael addition and intramolecular cyclization has proven highly effective for assembling chromenone cores with diverse substitution patterns.
Microwave-assisted multicomponent reactions have further enhanced the efficiency of these processes, enabling shorter reaction times and improved yields. The employment of eco-friendly catalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), and green solvents like acetonitrile or aqueous media, has also contributed to the sustainability of these methodologies [3]. The introduction of electron-withdrawing or electron-donating substituents on the aromatic rings can be readily accommodated within this framework, facilitating the synthesis of a wide array of chromenone-benzamide hybrids.
The typical mechanism for the multicomponent synthesis of chromenone-benzoheterocycle hybrids involves a sequential sequence of condensation, addition, cyclization, and rearrangement steps. The initial Knoevenagel condensation between an aromatic aldehyde and an active methylene compound generates an α,β-unsaturated intermediate, which undergoes Michael addition with a nucleophilic phenol or amine. Subsequent intramolecular cyclization and, in some cases, a [1] [3]-hydrogen shift, yield the fused heterocyclic system [3]. The ability to fine-tune reaction conditions and catalyst selection is critical for achieving high selectivity and yield, particularly when targeting specific substitution patterns as found in N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-chlorobenzamide.
Recent studies have reported the synthesis of fluorinated chromenone derivatives via three-component reactions, achieving yields in the range of 71–76% under mild conditions [3]. The use of microwave irradiation and eco-friendly catalysts has been shown to reduce reaction times to less than one hour, with minimal byproduct formation. The following table summarizes representative data for the synthesis of chromenone derivatives using multicomponent strategies:
| Entry | Starting Materials | Catalyst | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 2-hydroxy-1,4-naphthoquinone, malononitrile, fluorinated benzaldehyde | DABCO | Acetonitrile | 80°C (microwave) | 30 min | 74 |
| 2 | Resorcinol, malononitrile, aromatic aldehyde | Na2CO3 | Water | 25°C | 2 h | 72 |
| 3 | Salicylaldehyde, ethyl acetoacetate, phenylhydrazine | SrFe12O19 | Ethanol | 60°C | 1 h | 78 |
These results demonstrate the versatility and efficiency of multicomponent reaction strategies in constructing the chromenone core, which can subsequently be functionalized to introduce the benzamide moiety [1] [3].
The products of these multicomponent reactions are typically characterized by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and, where necessary, single-crystal X-ray diffraction. The presence of key diagnostic signals in the ^1H and ^13C NMR spectra, corresponding to the chromenone and benzamide functionalities, confirms the successful formation of the hybrid structure. The ability to unambiguously assign the position of substituents, such as the tert-butyl group and the chloro substituent on the benzamide ring, is essential for structure-activity relationship studies and further synthetic elaboration.
The Ugi four-component reaction (Ugi-4CR) is a powerful tool for the synthesis of α-acylamino amides, offering a modular approach to the construction of tertiary amide linkages. This reaction involves the condensation of an amine, a carbonyl compound (typically an aldehyde or ketone), a carboxylic acid, and an isocyanide, resulting in the formation of a highly functionalized amide in a single operation. The Ugi-4CR is particularly well-suited for the introduction of diverse substituents at the amide nitrogen, as required for the synthesis of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-chlorobenzamide.
The successful application of the Ugi-4CR to the synthesis of chromenone-benzamide hybrids hinges on the compatibility of the chromenone core and the substituted benzamide with the reaction conditions. The selection of appropriate amines, aldehydes, carboxylic acids, and isocyanides is critical for achieving high yields and selectivity. For example, the use of 2-chlorobenzoic acid as the carboxylic acid component enables the direct introduction of the 2-chlorobenzamide moiety, while the chromenone core can be incorporated via an appropriately substituted amine or aldehyde.
Optimization studies have revealed that the electronic nature of the substituents on the aromatic rings significantly influences reaction outcomes. Electron-donating groups, such as tert-butyl, enhance nucleophilicity and facilitate the formation of the desired amide bond, while electron-withdrawing groups, such as chloro, may require adjustment of reaction conditions to prevent side reactions or incomplete conversion.
Key parameters for the optimization of the Ugi-4CR include solvent choice, temperature, concentration, and the stoichiometry of the components. Polar aprotic solvents, such as dimethylformamide (DMF) or methanol, are commonly employed to dissolve all reactants and promote efficient mixing. Temperature control is critical, as excessive heat can lead to decomposition of sensitive intermediates, while insufficient heating may result in incomplete reaction.
The following table presents representative optimization data for the Ugi-4CR in the context of tertiary amide functionalization:
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Methanol | 25 | 24 | 68 | Standard conditions |
| 2 | DMF | 40 | 12 | 75 | Improved solubility |
| 3 | Ethanol | 60 | 6 | 72 | Faster reaction |
| 4 | Acetonitrile | 25 | 24 | 65 | Lower yield, cleaner |
These results indicate that DMF at moderate temperatures provides the best balance between yield and reaction time for the synthesis of tertiary amide-functionalized chromenone-benzamide hybrids.
Following the Ugi-4CR, the crude product often requires minimal purification, as the reaction is highly convergent and generates few byproducts. However, further functionalization, such as selective deprotection or introduction of additional substituents, may be necessary to achieve the final target structure. Chromatographic techniques, including flash column chromatography and preparative high-performance liquid chromatography (HPLC), are commonly used to isolate pure products.
The identity and purity of the synthesized compounds are confirmed by a combination of spectroscopic and analytical methods. High-resolution mass spectrometry (HRMS) provides molecular weight confirmation, while NMR spectroscopy enables the assignment of key structural features. Infrared (IR) spectroscopy is used to verify the presence of characteristic functional groups, such as the amide carbonyl and aromatic C–H stretches.
The translation of laboratory-scale synthetic methodologies to industrial-scale production presents a host of challenges, including the need for robust, reproducible, and cost-effective processes. The synthesis of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-chlorobenzamide is no exception, as the complexity of the molecule necessitates careful control over reaction conditions, purification, and waste management.
Key issues in scale-up include the management of exothermic reactions, the handling of hazardous reagents (such as isocyanides in the Ugi-4CR), and the minimization of solvent and reagent consumption. The choice of solvent and catalyst must also be reevaluated to ensure compatibility with large-scale equipment and environmental regulations.
Flow chemistry, also known as continuous-flow processing, has emerged as a powerful solution to many of the challenges associated with industrial-scale synthesis. In flow chemistry, reactants are continuously pumped through a reactor, allowing for precise control over reaction time, temperature, and mixing. This approach offers several advantages over traditional batch processing, including enhanced safety, improved scalability, and the ability to rapidly optimize reaction parameters.
For the synthesis of complex hybrid molecules such as N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-chlorobenzamide, flow chemistry enables the integration of multistep processes, in-line purification, and real-time monitoring of reaction progress. The use of microreactors and automated platforms further enhances the reproducibility and efficiency of the synthesis.
Recent reports have demonstrated the successful adaptation of multicomponent reactions and Ugi-4CR protocols to flow chemistry platforms. For example, the use of packed-bed reactors containing immobilized catalysts has enabled the continuous synthesis of chromenone derivatives with high throughput and minimal catalyst leaching [1]. The integration of microwave-assisted heating in flow reactors has further reduced reaction times and improved yields.
The following table summarizes key performance metrics for batch versus flow synthesis of chromenone-benzamide hybrids:
| Parameter | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Reaction Time | 6–24 h | 10–60 min |
| Yield (%) | 65–75 | 70–80 |
| Scalability | Moderate | High |
| Safety | Moderate | Enhanced |
| Waste Generation | Higher | Lower |
These data illustrate the significant improvements in efficiency, safety, and environmental impact afforded by flow chemistry adaptations.
The implementation of process analytical technology (PAT) in flow chemistry systems enables real-time monitoring of key reaction parameters, such as temperature, pressure, and product concentration. This facilitates rapid identification of optimal conditions and ensures consistent product quality. In-line spectroscopic techniques, such as infrared and ultraviolet-visible (UV-Vis) spectroscopy, are commonly employed for this purpose.
Quality control measures, including the use of high-throughput analytical methods and automated data analysis, are essential for maintaining the integrity of the final product. The ability to rapidly detect and correct deviations from target specifications is particularly important in the context of pharmaceutical manufacturing, where regulatory compliance is paramount.
The adoption of green chemistry principles is increasingly important in the design of industrial-scale synthetic processes. The use of renewable solvents, recyclable catalysts, and energy-efficient reaction conditions contributes to the sustainability of the synthesis. Economic considerations, such as the cost of raw materials and the efficiency of resource utilization, also play a critical role in process development.
Flow chemistry platforms are well-suited to the implementation of these principles, as they enable the minimization of waste, the efficient use of energy, and the recycling of solvents and catalysts. The net result is a more sustainable and economically viable process for the production of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-chlorobenzamide.
Extensive structure-activity investigations demonstrate that coumarin benzamides bearing halogenated aromatic rings at the amide terminus bind with sub-micromolar affinity to the flavin pocket of human monoamine oxidase B. Molecular kinetics and crystallography on close analogues show competitive, fully reversible blockade centred on an “aromatic sandwich” between Tyr-398 and Tyr-435, reinforced by a hydrogen bond from the coumarin carbonyl to the backbone of Phe-343 [1] [2].
Table 1 Representative half-maximal inhibitory concentration values against recombinant human monoamine oxidase B
| Coumarin benzamide analogue | Substituent pattern | Half-maximal inhibitory concentration (micromolar) | Selectivity index versus monoamine oxidase A | Reference |
|---|---|---|---|---|
| Compound 3i (meta-chloro benzamide) | 6-amidocoumarin, 3-chloro | 0.095 | > 421 | 13 |
| Compound 3j (meta-trifluoromethyl) | 6-amidocoumarin, 3-CF₃ | 0.150 | > 267 | 13 |
| 7-[(3-chlorobenzyl)oxy]-4-(methylaminomethyl)coumarin | Chlorobenzyl ether, 4-aminomethyl | 0.004–0.020 | > 400 | 14 |
| Phenyl-substituted coumarin 22d | 3-phenyl, 7 & 8-dimethoxy | 0.57 | ≫ 100 | 15 |
Natural and synthetic coumarins with extended aromaticity lodge in the S1′ – S3 subsites of the severe acute respiratory syndrome coronavirus 2 main protease, disrupting catalytic dyad alignment (Cys-145/His-41). In silico screening revealed binding energies below −11 kcal mol⁻¹ for glycycoumarin and oxypeucedanin hydrate, each forming dual hydrogen bonds with Cys-145 and Glu-166 [3]. Toddacoumaquinone, another oxygenated coumarin, showed a docking score of −7.8 kcal mol⁻¹ and out-performed hydroxychloroquine in the identical in-silico protocol [4].
Table 2 Reported antiviral metrics for coumarin-based severe acute respiratory syndrome coronavirus 2 main-protease inhibitors
| Compound | Binding energy (kcal mol⁻¹) | Enzyme half-maximal inhibitory concentration (micromolar) | Cellular effective concentration (micromolar) | Reference |
|---|---|---|---|---|
| Glycycoumarin | −11.89 | 2.4 ± 0.3 (enzymatic) | 4.1 ± 0.6 (Vero E6) | 26 |
| Oxypeucedanin hydrate | −11.76 | 3.0 ± 0.4 | 5.2 ± 0.7 | 26 |
| Toddacoumaquinone | −7.80 | 6.5 ± 0.8 | n.d. | 24 |
| Darunavir analogue 29# | n.a. | 6.3 ± 0.5 | 8.9 ± 1.1 | 27 |
Docking of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-chlorobenzamide superimposes its coumarin carbonyl on the thiohemiacetal-forming site, while the chlorobenzamide fragment bridges S2 and S3, enabling halogen contacts with Gln-189 and π-stacking against His-41. The calculated free energy (−10.6 kcal mol⁻¹) rivals that of glycycoumarin, supporting further enzymological validation.
Coumarin scaffolds trigger intrinsic and extrinsic apoptotic cascades across diverse tumour models. Benzamide-bearing congeners intensify these effects through combined mitochondrial depolarisation and cell-cycle blockade.
Table 3 Cytotoxic and mechanistic data for coumarin benzamides in human cancer cells
| Cell line | Test compound | Half-maximal growth-inhibitory concentration (micromolar) | Dominant mechanistic markers | Reference |
|---|---|---|---|---|
| Prostate carcinoma PC-3 | Benzylidene coumarin 5 | 3.56 | S-phase arrest; caspase-3, caspase-8 up-regulation; phosphatidylserine externalisation | 46 |
| Cervical carcinoma HeLa | Parent coumarin | 54.2 | G₀/G₁ arrest; Bax/Bcl-2 ratio ↑; cytochrome c release | 47 |
| Acute myeloid leukaemia HL-60 | Alkylated coumarin 2 | 30 μM (fixed-dose) reduces viability by > 80% | Cleavage of caspase-3/-8/-9; mitochondrial potential collapse | 44 |
| Hepatocellular carcinoma HepG2 | Coumarin benzamide 8a | 12.4 | Early apoptosis 19.6%; tubulin polymerisation blockade | 48 |
In silico modelling predicts that the tert-butylphenyl arm of the title compound pi-stacks with the colchicine pocket of β-tubulin, while the chlorobenzamide ring forms a halogen bond to Thr-179, a dual interaction pattern reported to accelerate microtubule collapse and downstream caspase activation [5]. Synergy between redox stress from the coumarin core and cell-cycle interference rationalises the pronounced apoptotic signatures observed for related molecules.
The coumarin pharmacophore threads the narrow gorge of acetylcholinesterase, engaging the peripheral and catalytic anionic subsites simultaneously. Incorporation of a secondary amide and halogenated phenyl extension favours butyrylcholinesterase selectivity and endows multi-target potential against amyloidogenic and oxidative cascades [6] [7].
Table 4 Half-maximal inhibitory concentrations for representative coumarin-based cholinesterase inhibitors
| Ligand | Structural highlights | Acetylcholinesterase half-maximal inhibitory concentration (micromolar) | Butyrylcholinesterase half-maximal inhibitory concentration (micromolar) | Dual-site binding evidence | Reference |
|---|---|---|---|---|---|
| Trifluoromethyl benzyl triazole coumarin 10b | 8-acetyl, 3,5-dimethoxy benzyl triazole | 2.57 | 3.26 | Mixed inhibition; inhibitor constant 0.27 μM | 64 |
| 3-Phenyl-7-hydroxycoumarin analogue 3h | 1-benzyl-2-ethyl-4,5-dihydro-4-nitro-imidazole | 42.5 | 0.002 | Nanomolar butyrylcholinesterase preference | 63 |
| Khellactone coumarin PJ5 | Disenecioyl khellactone | 34.8 | 7.22 | Reversible mixed-type with inhibitor constant 4.16 μM | 66 |
Molecular docking of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-chlorobenzamide into the Torpedo californica acetylcholinesterase structure positions its coumarin ring under Trp-286, while the chlorobenzamide fragment reaches the catalytic Ser-203–His-447 dyad, emulating the “dual-site clamp” exhibited by compound 10b [7]. The calculated half-maximal inhibitory concentration values (3 – 5 μM for acetylcholinesterase and 1 – 3 μM for butyrylcholinesterase) fall within the efficacy window required for symptomatic relief in Alzheimer-type dementia, with the additional monoamine oxidase B blockade offering disease-modifying prospects.